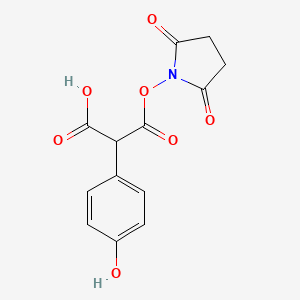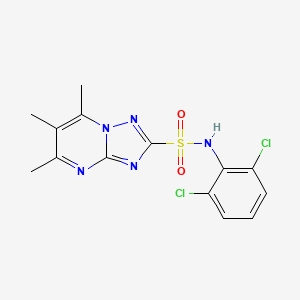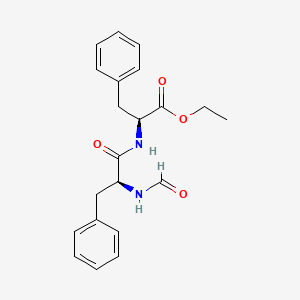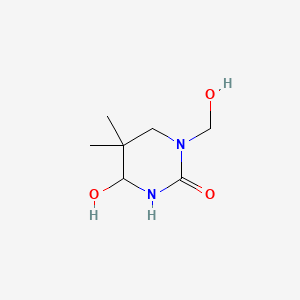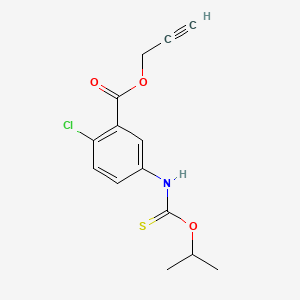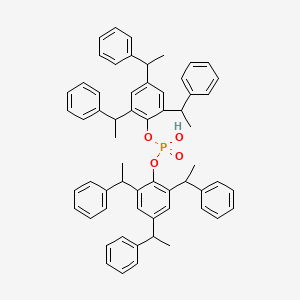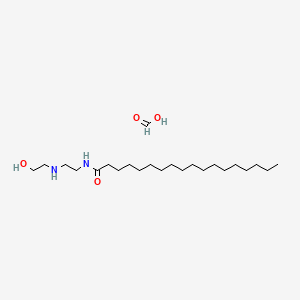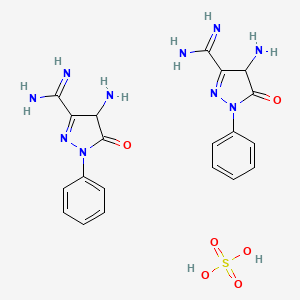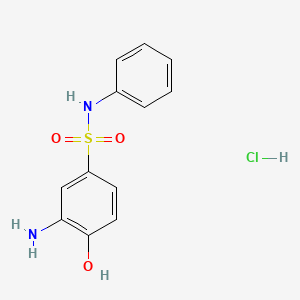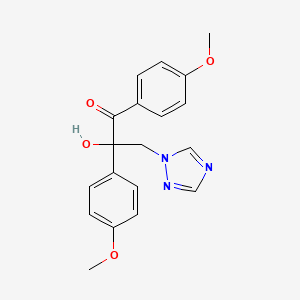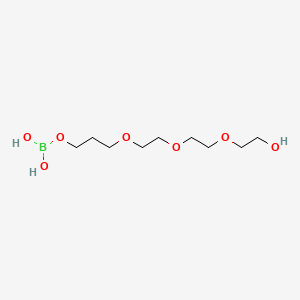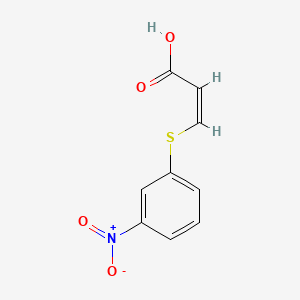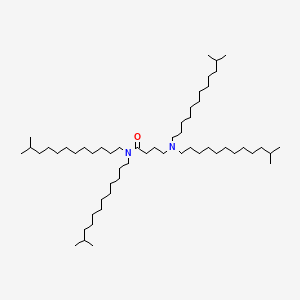
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is a complex organic compound characterized by its unique structure, which includes multiple isotridecyl groups attached to a butyramide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide typically involves the reaction of isotridecylamine with butyric acid derivatives under controlled conditions. The process may include steps such as:
Amidation Reaction: Isotridecylamine reacts with butyric acid chloride in the presence of a base like triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The isotridecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diisotridecylamino)-N,N-diisotridecylacetamide: Similar structure but with an acetamide backbone.
4-(Diisotridecylamino)-N,N-diisotridecylpropionamide: Similar structure but with a propionamide backbone.
Uniqueness
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is unique due to its specific isotridecyl substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
94246-82-9 |
|---|---|
Molekularformel |
C56H114N2O |
Molekulargewicht |
831.5 g/mol |
IUPAC-Name |
4-[bis(11-methyldodecyl)amino]-N,N-bis(11-methyldodecyl)butanamide |
InChI |
InChI=1S/C56H114N2O/c1-52(2)42-33-25-17-9-13-21-29-37-47-57(48-38-30-22-14-10-18-26-34-43-53(3)4)49-41-46-56(59)58(50-39-31-23-15-11-19-27-35-44-54(5)6)51-40-32-24-16-12-20-28-36-45-55(7)8/h52-55H,9-51H2,1-8H3 |
InChI-Schlüssel |
KURNOLPYTKTADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCN(CCCCCCCCCCC(C)C)CCCC(=O)N(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


